3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-6-yl)propanamide
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Overview
Description
3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-6-yl)propanamide is a complex organic compound that features a triazine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.
Coupling Reaction: The final step involves coupling the triazine derivative with the indole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the triazine ring.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The compound can participate in substitution reactions, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups attached to the indole or triazine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-6-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1H-indol-6-yl)propanamide: Lacks the methyl group on the indole moiety.
3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-5-yl)propanamide: The indole moiety is substituted at a different position.
Uniqueness
The presence of both the triazine and indole moieties in 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-6-yl)propanamide makes it unique. The specific substitution pattern and functional groups contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H15N5O3 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-(1-methylindol-6-yl)propanamide |
InChI |
InChI=1S/C15H15N5O3/c1-20-7-6-9-2-3-10(8-12(9)20)16-13(21)5-4-11-14(22)17-15(23)19-18-11/h2-3,6-8H,4-5H2,1H3,(H,16,21)(H2,17,19,22,23) |
InChI Key |
IMZOMKOCRJYWLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)NC(=O)CCC3=NNC(=O)NC3=O |
Origin of Product |
United States |
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